4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt
Overview
Description
4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt is an organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt typically involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate compound, which is then further reacted with other reagents to produce the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving cellular processes and molecular interactions.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
4,4’-Bis(dimethylamino)benzophenone: Used in the production of dyes and as a photoinitiator in polymer chemistry.
Uniqueness
4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-methoxybenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(30-5)23(16-19)31(27,28)29/h6-16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXZDUJGJNFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC(=C(C=C3)OC)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63148-81-2 | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63148-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-methoxy-3-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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